molecular formula C13H21NS2 B231579 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane

Cat. No. B231579
M. Wt: 255.4 g/mol
InChI Key: XNUJQBDATCYUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane, also known as DABCO-dithiane, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in scientific research for its ability to act as a powerful nucleophile and base.

Mechanism of Action

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene acts as a nucleophile by attacking electrophilic carbon centers. It can also act as a base by abstracting a proton from a molecule. The mechanism of action of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene is dependent on the reaction conditions and the nature of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene. However, it has been reported to be relatively non-toxic and has low potential for environmental hazards.

Advantages and Limitations for Lab Experiments

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a wide range of reactions. It is also relatively stable and easy to handle. However, its use is limited by its high cost and the need for specialized equipment and handling procedures.

Future Directions

There are several potential future directions for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in scientific research. One area of interest is the development of new synthetic methodologies using 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene as a key reagent. Additionally, there is potential for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in the development of new drug molecules. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene can be synthesized by reacting DABCO (1,4-diazabicyclo[2.2.2]octane) with 1,3-dithiane-2-carboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through the formation of a cyclic intermediate, which is then opened by the DABCO nucleophile to yield the final product.

Scientific Research Applications

2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has found extensive use in scientific research as a versatile reagent for organic synthesis. It can be used as a nucleophile in a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions. Additionally, it can act as a base in deprotonation reactions, such as the Knoevenagel condensation. Its unique properties make it a valuable tool for the synthesis of complex organic molecules.

properties

Molecular Formula

C13H21NS2

Molecular Weight

255.4 g/mol

IUPAC Name

5-(1,3-dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C13H21NS2/c1-14-10-4-2-5-11(12(14)7-6-10)13-15-8-3-9-16-13/h10,12H,2-9H2,1H3

InChI Key

XNUJQBDATCYUNM-UHFFFAOYSA-N

SMILES

CN1C2CCCC(=C3SCCCS3)C1CC2

Canonical SMILES

CN1C2CCCC(=C3SCCCS3)C1CC2

Origin of Product

United States

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